(Z)-1-Propenol
Description
Structure
3D Structure
Properties
CAS No. |
57642-96-3 |
|---|---|
Molecular Formula |
C3H6O |
Molecular Weight |
58.08 g/mol |
IUPAC Name |
(Z)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2- |
InChI Key |
DOKHEARVIDLSFF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\O |
Canonical SMILES |
CC=CO |
Origin of Product |
United States |
Contextualization of Z 1 Propenol Within Alkenol Chemistry
Structural Isomerism and Stereochemical Considerations of (Z)-1-Propenol
The molecular formula C₃H₆O encompasses a variety of structural isomers, which are molecules that have the same number of atoms of each element but different arrangements of bonds. vedantu.com These isomers can be broadly categorized into different functional groups, including an aldehyde (propanal), a ketone (acetone), an unsaturated alcohol (allyl alcohol), cyclic compounds (cyclopropanol, methyloxirane, oxetane), an ether (methyl vinyl ether), and several enols. wikipedia.orgwikipedia.orgquora.com
1-Propenol itself exists as two stereoisomers due to the restricted rotation around the carbon-carbon double bond: this compound and (E)-1-Propenol. nist.gov The "(Z)" designation (from the German zusammen, meaning "together") indicates that the higher-priority substituent groups on each carbon of the double bond—the hydroxyl (-OH) group and the methyl (-CH₃) group—are on the same side of the double bond. ontosight.aiontosight.ai Its counterpart, (E)-1-Propenol (entgegen, "opposite"), has these groups on opposite sides. This geometric difference influences the molecule's physical and chemical properties. ontosight.ai
Interactive Table 1: Selected Isomers of C₃H₆O
| Name | Class | Structure | CAS Number |
| This compound | Enol | CH₃CH=CHOH | 57642-96-3 nist.gov |
| (E)-1-Propenol | Enol | CH₃CH=CHOH | 57642-95-2 wikipedia.org |
| Propanal | Aldehyde | CH₃CH₂CHO | 123-38-6 wikipedia.org |
| Acetone | Ketone | CH₃COCH₃ | 67-64-1 wikipedia.org |
| Allyl Alcohol | Alcohol | CH₂=CHCH₂OH | 107-18-6 wikipedia.org |
| Methyl Vinyl Ether | Ether | CH₃OCH=CH₂ | 107-25-5 wikipedia.org |
| Cyclopropanol | Cyclic Alcohol | c-(CH₂)₂CHOH | 16545-68-9 wikipedia.org |
Interactive Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆O nist.gov |
| Molecular Weight | 58.0791 g/mol nist.gov |
| CAS Registry Number | 57642-96-3 nist.gov |
| Ionization Energy | 8.70 eV pnas.orgpnas.org |
| Standard Gas Enthalpy of Formation (ΔfH°gas) | -174 kJ/mol nist.gov |
Historical Perspectives and Early Investigations of Alkenols
The understanding of alkenols is deeply connected to the historical development of structural theory in organic chemistry. In the 19th century, chemists like Emil Erlenmeyer made foundational contributions. In 1880, Erlenmeyer formulated what is now known as the Erlenmeyer Rule , which states that alcohols with a hydroxyl group directly attached to a double-bonded carbon atom are generally unstable. encyclopedia.pubcompoundchem.comchemeurope.com He observed that these compounds, now called enols, readily convert into their more stable isomeric carbonyl compounds (aldehydes or ketones). atmarglass.comtnlab.comencyclopedia.com This process is known as keto-enol tautomerism. compoundchem.com
Erlenmeyer's work was part of a broader revolution in chemical thinking. He was among the first to adopt and develop structural formulas, proposing that double and triple bonds could form between carbon atoms. tnlab.comencyclopedia.com This conceptual framework was crucial for understanding isomerism, including the relationship between an enol like this compound and its keto tautomer, propanal. The initial belief was that enols were incapable of existence, converting instantly upon formation. encyclopedia.com However, subsequent research established that an equilibrium exists between the two forms, even if it heavily favors the keto form in most simple cases. masterorganicchemistry.com
Current Research Landscape and Emerging Trends in this compound Studies
Modern research has identified this compound as a significant, albeit transient, species in several advanced scientific fields, particularly in astrochemistry and combustion chemistry.
Astrochemistry: Scientists have detected the propanal-(E)/(Z)-1-propenol tautomer pair in laboratory experiments simulating interstellar ice conditions. pnas.org These studies show that complex organic molecules can be synthesized through the interaction of ionizing radiation with simple ice mixtures, such as carbon monoxide and ethane. pnas.orgpnas.org Using techniques like photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS), researchers have been able to distinguish between propanal and its enol isomers. pnas.orgpnas.org These findings suggest that this compound could be formed in interstellar environments and may serve as a tracer for nonequilibrium synthesis of complex organic molecules driven by cosmic rays. pnas.org
Combustion Chemistry: Propenols are recognized as common intermediates in the combustion of hydrocarbons, existing in substantial concentrations within various flames. nih.gov The kinetics of these species are crucial for developing accurate combustion models. Theoretical studies have investigated the hydrogen abstraction reactions of this compound with hydroxyl (OH) radicals, a key process in combustion. Research indicates that at temperatures between 500 K and 1800 K, hydrogen abstraction from the methyl (-CH₃), hydroxyl (-OH), and the adjacent methine (-CH) groups are all significant reaction pathways. nih.gov Above 1800 K, the dominant reaction becomes the abstraction from the vinyl hydrogen bonded to the methyl group. nih.gov
Catalysis: In the field of catalysis, propenol is a target product in the selective hydrogenation of α,β-unsaturated aldehydes like acrolein. Achieving high selectivity for the C=O bond hydrogenation over the C=C bond is a significant challenge. Some studies focus on designing catalysts that can favor the formation of propenol, which is a valuable chemical intermediate.
Interactive Table 3: Summary of Recent Research Findings on this compound
| Research Area | Key Findings | Significance |
| Astrochemistry | This compound and its E-isomer are formed alongside propanal from the irradiation of interstellar ice analogs. pnas.orgpnas.org | Provides a plausible pathway for the formation of complex organic molecules in space and identifies enols as potential targets for astronomical observation. pnas.org |
| Combustion Chemistry | It is an important intermediate in hydrocarbon flames. nih.gov The kinetics of its reaction with OH radicals have been modeled across a wide temperature range. nih.gov | Improves the accuracy of chemical kinetic models for hydrocarbon combustion, which is essential for engine design and emissions control. osti.gov |
| Spectroscopy | The gas-phase infrared spectra of 1-propenol isomers have been measured, providing absolute absorption cross-sections for the first time. researchgate.net | Offers benchmark data for computational chemistry and aids in the detection and quantification of these species in various environments. researchgate.net |
Advanced Synthetic Methodologies for Z 1 Propenol
Stereoselective Reduction Strategies for (Z)-1-Propenal Precursors
The reduction of α,β-unsaturated aldehydes, such as (Z)-1-propenal, is a primary route to obtaining (Z)-1-propenol. ontosight.ai The key challenge lies in selectively reducing the carbonyl group without affecting the carbon-carbon double bond, a feat accomplished through carefully chosen catalysts and reducing agents.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a powerful tool for the selective reduction of propenal. The choice of catalyst and reaction conditions is critical to favor the formation of the desired allylic alcohol over the saturated aldehyde or alcohol. For instance, heterogeneous vapor-phase hydrogenation of propanal is effective at approximately 110–150 °C and 0.14–1.0 MPa, using a 20:1 molar ratio of hydrogen to propanal. ecoinvent.org Commercially, catalysts combining copper, zinc, nickel, and chromium are often employed. ecoinvent.org The addition of selectivity enhancers like alkali and transition metals can significantly minimize the formation of byproducts such as esters. ecoinvent.org
Bimetallic catalysts have also shown promise. For example, a 5.0 wt% Ni-1.7 wt% Pt/γ-Al2O3 bimetallic catalyst has demonstrated the ability to produce 1-propanol (B7761284) from propanal, highlighting the potential for tailored catalysts in achieving high selectivity. researchgate.net While many hydrogenation processes aim for the fully saturated propanol, careful control of these systems can be adapted for the selective synthesis of the unsaturated this compound. Non-precious metal catalysts, particularly those based on nickel, have been developed as economical alternatives to platinum group metals. google.com
Chemoselective Reducing Agent Applications
Chemoselective reducing agents are instrumental in the 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols. The Luche reduction, which utilizes sodium borohydride (B1222165) in conjunction with a lanthanide salt like cerium(III) chloride in methanol, is a classic example of selectively reducing the carbonyl group while preserving the double bond. harvard.edu
Various other reagent systems have been developed to achieve this selectivity. For instance, the combination of NaBH4 with Ba(OAc)2 in acetonitrile (B52724) has been reported as an efficient system for the regioselective reduction of α,β-unsaturated aldehydes and ketones to their allylic alcohol counterparts. researchgate.net This system also demonstrates chemoselectivity, capable of reducing enals in the presence of enones. researchgate.net
Other notable reducing agents include:
Lithium aluminum hydride (LAH) : A powerful, non-selective reducing agent that readily reduces a wide range of carbonyl-containing functional groups. harvard.edu
Lithium borohydride : Commonly used for the selective reduction of esters and lactones, its reactivity is solvent-dependent. harvard.edu
Borane : Often used for reducing carboxylic acids, it also rapidly reduces aldehydes and ketones. harvard.edu
Zinc borohydride : Can be used to reduce α,β-unsaturated aldehydes in the presence of enones or esters. thieme-connect.de
The choice of reducing agent and reaction conditions allows for fine control over the reduction process, enabling the selective synthesis of this compound.
Isomerization Pathways of Allylic Alcohol Derivatives to this compound
Isomerization of more readily available allylic alcohols presents another strategic avenue to this compound. This approach leverages the ability of catalysts to facilitate the migration of the double bond to the desired position.
Transition Metal-Catalyzed Isomerization Mechanisms
Transition metal complexes are highly effective in catalyzing the isomerization of allylic alcohols. scholaris.caresearchtrends.net The general mechanism involves the catalyst converting the allylic alcohol into an enol, which then readily tautomerizes to the corresponding carbonyl compound. researchtrends.net However, by carefully controlling the reaction, it is possible to isolate the enol form, this compound.
Ruthenium-based catalysts have been explored for the isomerization of allyl alcohol. For example, ruthenium supported on alumina (B75360) can act as a heterogeneous catalyst for this transformation. frontiersin.org The catalytic activity is linked to the amount of metallic ruthenium available. frontiersin.org Rhodium-catalyzed isomerization is another prominent method, often proceeding through a metal-hydride intermediate. scholaris.ca
Acid- and Base-Catalyzed Rearrangement Studies
Acid and base catalysis can also induce the rearrangement of allylic alcohols. Classically, these reactions are performed in an acidic medium. thieme-connect.de It is known that allyl alcohols can isomerize under acidic catalysis, which involves a 1,3-migration of the hydroxyl group and a corresponding shift of the double bond. google.com Protonic acids can be used to catalyze the isomerization in aqueous solutions, with the pH of the reaction mixture being a critical parameter. google.com Boronic acids have also been shown to catalyze the 1,3-transposition of allylic alcohols under mild, metal-free conditions. rsc.org
Base-catalyzed isomerization offers a complementary approach. A mild, base-catalyzed strategy for the isomerization of allylic alcohols has been developed, which proceeds through a stereospecific pathway. acs.org The reaction is initiated by a rate-limiting deprotonation, leading to the formation of an intimate ion pair that facilitates the efficient transfer of chirality. acs.org
Novel Routes and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, which advocate for the development of more environmentally benign chemical processes, new synthetic routes to this compound are being explored. researchgate.netresearchgate.net These methods aim to improve efficiency, reduce waste, and utilize renewable resources.
One interesting area of research involves the synthesis of propanal and its subsequent reduction. Propanal can be produced through the hydroformylation of ethylene, a process that can be catalyzed by rhodium- or cobalt-based systems. ecoinvent.org The hydrogenation of this propanal to 1-propanol is a well-established industrial process. ecoinvent.orgscribd.com By adapting these existing technologies with a focus on selectivity towards the unsaturated alcohol, a greener route to this compound could be realized.
Furthermore, studies have shown the formation of propanal and (E)/(Z)-1-propenol from the interaction of ionizing radiation with interstellar ice analogs composed of carbon monoxide and ethane. pnas.org While not a conventional laboratory synthesis, this highlights non-traditional pathways to these molecules.
The development of novel catalysts is also a key aspect of green synthesis. For example, the synthesis of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes has been reported, showcasing the use of renewable feedstocks. rsc.org While not directly producing this compound, these methodologies for creating specific alkene geometries from biomass-derived materials are highly relevant.
Biocatalytic Transformations and Enzymatic Synthesis
Biocatalysis has emerged as a powerful tool for stereoselective synthesis due to the high chemo-, regio-, and stereoselectivity of enzymes. nih.govdiva-portal.org For the synthesis of alcohols, alcohol dehydrogenases (ADHs) are particularly valuable. These enzymes catalyze the reversible reduction of aldehydes and ketones to their corresponding primary or secondary alcohols. mdpi.comgoogle.com The synthesis of this compound can be envisioned through the selective reduction of its corresponding aldehyde, propenal (acrolein), or the enzymatic isomerization of an allylic alcohol.
The most direct biocatalytic route to this compound is the asymmetric reduction of a prochiral carbonyl compound. ADHs facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon. google.com To make the process economically viable, the expensive cofactor must be regenerated in situ. libretexts.org This is commonly achieved using a coupled-enzyme system (e.g., glucose dehydrogenase, which oxidizes glucose) or a substrate-coupled approach where a sacrificial alcohol (like 2-propanol) is added in excess to drive the regeneration cycle. libretexts.orgnih.gov
While direct enzymatic synthesis of this compound is not extensively documented, the principles can be derived from the well-studied reduction of similar short-chain aldehydes and ketones. Enzymes like Lactobacillus ADHs and those from various yeast strains are known to reduce a broad range of carbonyl compounds with high enantioselectivity. mdpi.comuni-pannon.hu The choice of enzyme is critical, as different ADHs can produce opposite enantiomers (obeying or disobeying Prelog's rule). researchgate.net For the synthesis of an achiral molecule like this compound from propenal, the key challenge lies not in enantioselectivity but in chemoselectivity—specifically, the reduction of the aldehyde group without affecting the carbon-carbon double bond. Many ADHs show excellent chemoselectivity for the carbonyl group, leaving alkenes untouched.
The reaction is typically carried out in an aqueous buffer system to maintain the enzyme's activity, sometimes with a co-solvent to improve the solubility of hydrophobic substrates. nih.gov Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), offer a cost-effective alternative to isolated enzymes, as they contain the necessary ADHs and cofactor regeneration systems internally. uni-pannon.hu
Table 1: Representative Conditions for Biocatalytic Aldehyde Reduction using ADHs (Based on analogous reactions for short-chain aldehydes)
| Parameter | Condition | Rationale |
| Biocatalyst | Alcohol Dehydrogenase (e.g., from Lactobacillus sp., Rhodococcus sp., or engineered E. coli) | Provides high chemo- and stereoselectivity for carbonyl reduction. mdpi.com |
| Substrate | Propenal | The direct precursor aldehyde for 1-propenol. |
| Cofactor | NADH or NADPH | Hydride donor for the reduction reaction. google.com |
| Regeneration System | Glucose/Glucose Dehydrogenase (GDH) or 2-Propanol | In situ regeneration of the consumed cofactor is essential for process efficiency. libretexts.orgmdpi.com |
| Reaction Medium | Aqueous Buffer (e.g., Tris-HCl, Phosphate) | Maintains optimal pH (typically 7-8) and stability for the enzyme. mdpi.com |
| Temperature | 25-40 °C | Mild conditions preserve enzyme structure and activity. nih.gov |
| Product | This compound | Selective reduction of the aldehyde group is expected. |
Flow Chemistry and Continuous Processing for Production
Flow chemistry offers significant advantages for the synthesis of potentially unstable or hazardous compounds, providing enhanced safety, superior heat and mass transfer, and improved process control compared to batch reactors. dokumen.pubunimi.it For the production of this compound, continuous processing can be applied to catalytic hydrogenation or isomerization reactions, allowing for precise control over residence time, temperature, and pressure to maximize selectivity for the desired (Z)-isomer.
A primary continuous flow method for producing unsaturated alcohols is the selective semi-hydrogenation of an alkyne. In this case, propargyl alcohol (2-propyn-1-ol) would be the starting material. The reaction is typically performed in a packed-bed reactor containing a heterogeneous catalyst. vapourtec.com To achieve high selectivity for the (Z)-alkene, a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), is often used. vapourtec.com In a flow setup, a solution of the alkyne and a stream of hydrogen gas are passed through the heated catalyst bed. acs.org The short and uniform residence time in a microreactor minimizes the risk of over-reduction to the saturated alcohol (1-propanol) or isomerization to the (E)-alkene.
Another viable flow-based approach is the catalyzed isomerization of allyl alcohol. While many catalysts promote isomerization to the more stable propanal, specific catalytic systems can favor the formation of the enol tautomer, 1-propenol. nih.govosti.govconicet.gov.ar This reaction can also be conducted in a continuous-flow reactor packed with a heterogeneous catalyst, such as supported ruthenium or palladium. nih.govconicet.gov.ar The precise control of reaction parameters in a flow system is crucial for isolating the kinetic this compound product before it converts to the thermodynamic aldehyde product.
Continuous processing not only improves selectivity and safety but also facilitates scalability. Production can be increased simply by extending the operation time or by running multiple reactors in parallel, avoiding the challenges associated with scaling up large batch reactors. dokumen.pub
Table 2: Illustrative Parameters for Continuous Flow Synthesis of this compound (Based on analogous flow hydrogenation and isomerization processes)
| Parameter | Selective Hydrogenation | Isomerization |
| Reactor Type | Packed-Bed Microreactor or Tube Reactor | Packed-Bed Microreactor or Tube Reactor |
| Starting Material | Propargyl Alcohol | Allyl Alcohol |
| Catalyst | Lindlar's Catalyst (Pd/CaCO₃/Pb) or other supported Pd catalyst | Supported Ru or Pd catalyst (e.g., Ru/Al₂O₃) conicet.gov.ar |
| Reagents | H₂ Gas | Inert atmosphere (e.g., N₂) |
| Solvent | Ethanol (B145695), Hexane, or Toluene | Chloroform, Benzene nih.gov |
| Temperature | 25 - 80 °C | 60 - 100 °C conicet.gov.ar |
| Pressure | 1 - 10 bar (H₂) | Atmospheric or slightly elevated |
| Residence Time | Seconds to minutes | Seconds to minutes |
| Key Advantage | High selectivity for Z-isomer, minimizes over-reduction. vapourtec.com | Atom-economical reaction, avoids use of H₂ gas. conicet.gov.ar |
Reaction Mechanisms and Reactivity Profile of Z 1 Propenol
Mechanistic Investigations of Electrophilic Additions to the Alkene Moiety
The carbon-carbon double bond in (Z)-1-propenol is the primary site for electrophilic addition reactions. These reactions typically proceed through a stepwise mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org
Hydration: In the presence of an acid catalyst, such as sulfuric acid, this compound is expected to undergo hydration, which is the addition of a water molecule across the double bond. The reaction is initiated by the protonation of the double bond by an electrophile (H+). solubilityofthings.com This protonation preferentially occurs at the carbon atom that leads to the formation of the most stable carbocation intermediate. askfilo.combrainly.com
The mechanism involves two primary steps:
Protonation of the Alkene: The π bond of the alkene attacks a proton (H+), forming a carbocation. Protonation of the C2 carbon would result in a primary carbocation on C1, which is relatively unstable. Conversely, protonation of the C1 carbon yields a carbocation on C2. This secondary carbocation is significantly stabilized by resonance with the lone pairs of the adjacent hydroxyl group, which delocalizes the positive charge onto the oxygen atom.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, then attacks the highly electrophilic carbocation, leading to an oxonium ion. solubilityofthings.com
Deprotonation: The final step is the deprotonation of the oxonium ion by a water molecule or another base to yield the final product, propane-1,2-diol.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows a similar electrophilic addition mechanism. khanacademy.orgpressbooks.pub The reaction adheres to Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more existing hydrogen atoms, while the halide adds to the more substituted carbon. libretexts.orgwikipedia.org This regioselectivity is dictated by the formation of the most stable carbocation intermediate, as described in the hydration pathway. leah4sci.com
The mechanism proceeds as follows:
The electrophilic hydrogen from HX is attacked by the nucleophilic double bond, forming the resonance-stabilized secondary carbocation at the C2 position.
The halide ion (X-), now acting as a nucleophile, attacks the carbocation to form the final product, a 2-halopropan-1-ol.
The reaction rate increases with the acidity of the hydrogen halide, in the order of HI > HBr > HCl. libretexts.org
Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. msu.edulibretexts.org The alkene functionality in this compound allows it to participate in such reactions, most notably cycloadditions.
Diels-Alder Reaction: As an alkene, this compound can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. libretexts.org This reaction involves the concerted interaction of the π systems of the diene (4 electrons) and the dienophile (2 electrons) to form a six-membered ring. The feasibility and rate of the Diels-Alder reaction are governed by the electronic properties of both the diene and the dienophile, as explained by Frontier Molecular Orbital (FMO) theory. libretexts.org
[2+2] Cycloaddition: this compound can also potentially undergo [2+2] cycloaddition reactions with another alkene to form a cyclobutane (B1203170) ring. These reactions are typically initiated by photochemical activation, as thermal [2+2] cycloadditions are often symmetry-forbidden according to the Woodward-Hoffmann rules. libretexts.orgyoutube.com
1,3-Dipolar Cycloaddition: This type of reaction involves the addition of a 1,3-dipole to the double bond of this compound (the dipolarophile) to form a five-membered heterocyclic ring. youtube.com The specific nature of the resulting ring depends on the structure of the 1,3-dipole used.
The double bond of this compound is susceptible to various oxidation reactions, leading to the introduction of oxygen-containing functional groups.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane ring). libretexts.org This reaction is a syn-addition, meaning both new C-O bonds are formed on the same face of the original double bond. The product of this reaction would be 3-methyloxiran-2-ol.
Dihydroxylation: The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). This can be achieved through different reagents, leading to different stereochemical outcomes:
Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of two hydroxyl groups across the double bond, yielding propane-1,2,3-triol.
Anti-dihydroxylation: This can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. This two-step process results in the anti-addition of the hydroxyl groups.
A study on the thermo-oxidation of related short-chain isoprenoid alcohols found that the (Z)-isomer (nerol) was more oxidatively stable than its corresponding (E)-isomer (geraniol). nih.gov This suggests that the stereochemistry of the double bond in this compound may influence its susceptibility to oxidation.
Studies on Nucleophilic Reactivity and Transformations of the Hydroxyl Group
The hydroxyl group in this compound behaves as a typical primary alcohol in many reactions, acting as a nucleophile or undergoing substitution after modification into a better leaving group. nih.govwikipedia.org
Esterification: this compound can react with carboxylic acids in the presence of an acid catalyst (e.g., H₂SO₄) to form an ester. This is a reversible reaction known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the hydroxyl oxygen of this compound. Subsequent proton transfers and elimination of a water molecule yield the ester.
The kinetics of esterification are influenced by several factors, including temperature, reactant molar ratios, and catalyst concentration. uctm.edujetir.org Increasing the reaction temperature generally increases the rate constant, as esterification is typically an endothermic process. researchgate.netresearchgate.net
Hypothetical Kinetic Data for Esterification of this compound with Acetic Acid
| Temperature (K) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (wt%) | Apparent Rate Constant (k) (L/mol·min) |
|---|---|---|---|
| 323 | 1:1 | 1.0 | 0.015 |
| 333 | 1:1 | 1.0 | 0.032 |
| 343 | 1:1 | 1.0 | 0.065 |
| 333 | 1:2 | 1.0 | 0.041 |
| 333 | 1:1 | 2.0 | 0.059 |
Note: This table is illustrative and based on general kinetic trends for alcohol esterification. uctm.edujetir.orgresearchgate.net
Etherification: Symmetrical ethers can be formed from primary alcohols via acid-catalyzed bimolecular dehydration. researchgate.net For this compound, this would involve the protonation of one alcohol molecule to form a good leaving group (water). A second molecule of this compound would then act as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form a protonated ether, which then deprotonates to yield di((Z)-prop-1-en-1-yl) ether. This process competes with unimolecular dehydration (E1 or E2) which would lead back to propyne (B1212725) or allene, with the outcome being highly dependent on reaction conditions such as temperature. researchgate.net
The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water, is a relatively strong base. msu.edulibretexts.org Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. chemistrysteps.com
Conversion to Alkyl Halides: In the presence of strong hydrohalic acids (HBr, HI), the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. A halide ion can then displace the water molecule via an Sₙ2 mechanism, characteristic for primary alcohols, to yield a 1-halo-1-propene. msu.edulibretexts.org
Conversion to Sulfonate Esters: A more versatile method for converting the hydroxyl group into an excellent leaving group involves its reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the alcohol into a tosylate (-OTs) or mesylate (-OMs) ester. These sulfonate groups are excellent leaving groups due to the resonance stabilization of the resulting anion. Once formed, the (Z)-1-propenyl tosylate can readily undergo Sₙ2 reactions with a wide variety of nucleophiles. chemistrysteps.compearson.com
Reaction Scheme for Substitution via Tosylate Intermediate
| Step | Reactants | Reagents | Intermediate/Product | Mechanism |
|---|---|---|---|---|
| 1 | This compound | p-Toluenesulfonyl chloride, Pyridine | (Z)-prop-1-en-1-yl tosylate | Activation of OH |
| 2 | (Z)-prop-1-en-1-yl tosylate | Nucleophile (e.g., CN⁻) | (E)-but-2-enenitrile | Sₙ2 Substitution |
Note: The Sₙ2 reaction proceeds with an inversion of configuration at the reaction center. However, for a vinylic substrate, the stereochemical outcome can be complex.
Isomerization Dynamics and Stereomutation Pathways of this compound
Configurational Stability and Interconversion Mechanisms
This compound is a constitutional isomer of propanal and acetone, and in terms of stability, it is generally less stable than both its keto tautomer (propanal) and the most stable C3H6O isomer, acetone. researchgate.net The cis arrangement of the methyl and hydroxyl groups in the (Z)-isomer results in steric strain, making it thermodynamically less stable than its trans counterpart, (E)-1-propenol.
Interconversion between this compound and (E)-1-propenol, a process known as stereomutation, requires the rotation around the carbon-carbon double bond. This rotation is energetically unfavorable due to the necessity of breaking the π-bond. The mechanism for this interconversion typically proceeds through a high-energy transition state. In the absence of a catalyst, this process requires significant thermal or photochemical energy. A common uncatalyzed pathway involves the formation of a diradical intermediate following the homolytic cleavage of the π-bond, which then allows for rotation around the C-C single bond before the π-bond reforms.
The configurational stability of alkenes can be influenced by intramolecular factors. For some molecules, intramolecular hydrogen bonding can play a role in stabilizing specific configurations. researchgate.net However, in the case of this compound, the geometry is not conducive to strong intramolecular hydrogen bonding that could significantly enhance its stability relative to the (E)-isomer.
Influence of Catalysis on Isomerization Processes
The isomerization of this compound to its more stable (E)-isomer can be significantly accelerated by catalysts, particularly acids. rsc.org Acid catalysis provides a lower-energy pathway for the rotation around the double bond.
The mechanism for acid-catalyzed isomerization typically involves the following steps:
Protonation: An acid catalyst (H⁺) protonates the carbon atom of the double bond that is not attached to the hydroxyl group (the β-carbon). This breaks the π-bond and forms a resonance-stabilized carbocation intermediate.
Rotation: With the π-bond broken, free rotation can now occur around the carbon-carbon single bond. This allows the molecule to adopt a less sterically hindered conformation.
Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the carbocation, reforming the double bond and yielding the thermodynamically more stable (E)-1-propenol.
This catalytic cycle effectively lowers the activation energy for isomerization compared to the uncatalyzed thermal pathway. Metal catalysts, such as silver(I) compounds, have also been shown to catalyze the stereochemical isomerization of related compounds like cyclopropanols, suggesting that transition metal catalysis could also be a viable pathway for propenol isomerization. acs.org
Tautomerization Equilibria and Keto-Enol Transformations Involving this compound
This compound is the enol tautomer of propanal. Tautomers are constitutional isomers that readily interconvert, and the equilibrium between the keto (propanal) and enol (this compound) forms is a fundamental aspect of its chemistry. masterorganicchemistry.comstackexchange.com
Equilibrium Constant Determination and Solvent Effects
For most simple aldehydes and ketones, the keto-enol tautomerization equilibrium strongly favors the keto form. libretexts.org This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. The equilibrium constant (K_eq = [enol]/[keto]) for the tautomerization of simple aldehydes like propanal is typically very small, often on the order of 10⁻⁴ or less in aqueous solutions, indicating that the enol form exists in only minute concentrations at equilibrium. masterorganicchemistry.com
The position of this equilibrium is highly sensitive to the solvent environment. researchgate.netmissouri.edu Solvent polarity, in particular, plays a crucial role.
Polar Protic Solvents (e.g., water, methanol): These solvents stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. This shifts the equilibrium significantly toward the keto form.
Non-polar Aprotic Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the relative stability of the enol form increases. The less polar enol is more compatible with the non-polar environment, and in the absence of solvent hydrogen-bonding competition, the enol can be stabilized. stackexchange.com
The general trend of the keto-enol equilibrium as a function of solvent polarity is summarized in the table below.
| Solvent Type | Predominant Tautomer | Rationale |
| Polar Protic (e.g., Water) | Keto (Propanal) | Strong hydrogen bonding stabilizes the carbonyl group. |
| Polar Aprotic (e.g., DMSO) | Keto (Propanal) | Dipole-dipole interactions favor the more polar keto form. |
| Non-polar (e.g., Hexane) | Keto (Propanal), but with a relatively higher proportion of Enol | The less polar enol form is more soluble and stable in a non-polar environment. |
Mechanistic Studies of Proton Transfer in Tautomerization
The interconversion between this compound and propanal involves the transfer of a proton and the rearrangement of electrons. A direct intramolecular proton transfer is generally unfavorable due to the high-energy, strained four-membered transition state it would require. youtube.com Instead, the process is typically catalyzed by either acid or base, which provides a lower-energy, stepwise mechanism. youtube.comyoutube.com
Base-Catalyzed Tautomerization:
Deprotonation: A base removes the acidic proton from the hydroxyl group of this compound, forming a resonance-stabilized enolate anion.
Protonation: The enolate anion is then protonated on the α-carbon. The proton source is typically the conjugate acid of the base catalyst (e.g., a water molecule if hydroxide (B78521) is the base). This step forms the keto tautomer, propanal.
Acid-Catalyzed Tautomerization:
Protonation: An acid catalyst protonates the α-carbon of this compound. This is the rate-limiting step and results in the formation of a resonance-stabilized oxonium ion intermediate. masterorganicchemistry.com
Deprotonation: A base (such as a water molecule or the conjugate base of the acid) removes the proton from the oxygen atom, yielding the final keto product, propanal, and regenerating the acid catalyst.
Both mechanisms rely on a "proton shuttle" where the catalyst or solvent molecules facilitate the movement of the proton between the oxygen and carbon atoms. masterorganicchemistry.com
Exploration of Radical Reactions and Polymerization Initiation by this compound
The presence of a double bond and a hydroxyl group makes this compound susceptible to radical reactions. Radicals are highly reactive species with an unpaired electron, and their reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com
Studies on similar alcohols, such as 1-propanol (B7761284), show that hydrogen abstraction is a common reaction pathway when exposed to radicals. researchgate.net For this compound, a radical (R•) could potentially abstract a hydrogen atom from two primary sites:
Hydroxyl Group: Abstraction of the hydroxyl hydrogen would form a resonance-stabilized oxygen-centered radical (an enoxy radical). This is often a favorable pathway. CH₃CH=CHO-H + R• → CH₃CH=CHO• + R-H
Allylic Carbon: Abstraction of a hydrogen atom from the methyl group (the allylic position) would form a resonance-stabilized carbon-centered radical. H₂C(H)-CH=CHOH + R• → •CH₂-CH=CHOH + R-H
The stability of the resulting radical intermediate often dictates the preferred site of abstraction.
A compound can act as a polymerization initiator if it can generate radicals that can then react with a monomer to start a polymer chain. alfachemic.com this compound could potentially act as an initiator or a co-initiator in a radical polymerization process. The initiation would involve the formation of a radical from the propenol molecule, for instance, through the abstraction of its hydroxyl hydrogen by another radical species.
The resulting enoxy radical (CH₃CH=CHO•) could then initiate polymerization by adding across the double bond of a monomer molecule (M):
Initiation: CH₃CH=CHO• + M → CH₃CH=CHO-M•
This new radical would then propagate the chain by adding to successive monomer units until the reaction is terminated by the combination of two radicals or by disproportionation. youtube.com While not a conventional initiator like AIBN or benzoyl peroxide, the reactivity of the hydroxyl group in a radical environment suggests a potential role in initiating or participating in polymerization reactions. tcichemicals.com
Catalytic Activation and Functionalization Strategies of this compound
While direct catalytic reactions on isolated this compound are not a focal point of research, its transient formation is a key mechanistic step in numerous catalytic functionalizations of propanal. These strategies leverage the nucleophilic character of the α-carbon of the enol or enolate intermediate. The activation is typically achieved through acid or base catalysis, or through the use of transition metal complexes.
Acid-Catalyzed Functionalization:
In the presence of an acid catalyst, propanal can be protonated at the carbonyl oxygen, which facilitates the formation of the this compound tautomer. masterorganicchemistry.comutexas.edu This enol is a weak nucleophile and can react with strong electrophiles. A classic example is the acid-catalyzed aldol (B89426) reaction, where the enol form of one propanal molecule attacks the protonated carbonyl group of another. masterorganicchemistry.comquimicaorganica.org
Base-Catalyzed Functionalization:
Base-catalyzed reactions proceed through the deprotonation of the α-carbon of propanal to form a propenolate anion. fiveable.me This enolate is a much stronger nucleophile than the enol and readily reacts with a variety of electrophiles. masterorganicchemistry.com Common base-catalyzed functionalizations include:
Aldol Condensation: The propenolate attacks the carbonyl carbon of another propanal molecule. quimicaorganica.org
Alkylation: The enolate reacts with alkyl halides in an SN2 reaction to form a new C-C bond at the α-position. fiveable.me
Acylation: Reaction of the enolate with acyl halides or anhydrides yields β-dicarbonyl compounds. fiveable.me
Transition Metal-Catalyzed Functionalization:
Transition metal catalysts offer a powerful and versatile platform for the functionalization of carbonyl compounds, often proceeding through the formation of metal enolates. acs.org These reactions can provide high levels of chemo-, regio-, and stereoselectivity. While direct catalytic functionalization of free this compound is not typical, the generation of a transition metal enolate from propanal allows for a wide range of transformations.
For instance, palladium-catalyzed α-arylation of ketones and aldehydes is a well-established method for forming α-aryl carbonyl compounds. nsf.gov This reaction is believed to proceed through the formation of a palladium enolate intermediate. researchgate.net Similarly, rhodium(III)-catalyzed C-H functionalization has been used for the α-arylation of silyl (B83357) enol ethers, which are stable derivatives of enols. nsf.gov
The table below summarizes some of the catalytic strategies that implicitly involve the reactivity of the this compound structural motif, primarily through its enolate form generated from propanal.
| Catalytic Strategy | Catalyst Type | Electrophile | Product Type |
| Acid-Catalyzed Aldol Reaction | Acid (e.g., H₃O⁺) | Propanal | β-Hydroxy aldehyde |
| Base-Catalyzed Aldol Reaction | Base (e.g., NaOH) | Propanal | β-Hydroxy aldehyde |
| Base-Catalyzed Alkylation | Base (e.g., LDA) | Alkyl halide | α-Alkyl propanal |
| Palladium-Catalyzed α-Arylation | Palladium complex | Aryl halide | α-Aryl propanal |
Detailed Research Findings:
Research in the field of catalytic C-C bond formation has provided significant insights into the reactivity of enolates derived from aldehydes like propanal. nih.govorganic-chemistry.org The development of chiral catalysts has enabled enantioselective functionalization, leading to the synthesis of valuable chiral building blocks. msu.edu For example, the use of chiral metal complexes can direct the enantioselective addition of enolates to aldehydes. msu.edu
Furthermore, studies on the mechanism of these reactions have elucidated the role of the catalyst in controlling the geometry of the enolate intermediate, which in turn influences the stereochemical outcome of the reaction. acs.org While these studies focus on the enolate generated from the keto form, they provide the fundamental principles that would govern the reactivity of this compound were it to be catalytically activated directly.
Advanced Spectroscopic Characterization of Z 1 Propenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the inherent instability of (Z)-1-propenol, which readily tautomerizes to the more stable propanal, obtaining experimental NMR spectra in solution is exceptionally difficult. Consequently, computational chemistry serves as a vital tool for predicting its NMR parameters, providing valuable insights into its electronic structure and conformation.
1D and 2D NMR Techniques for Structural Elucidation
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for determining the connectivity and spatial relationships of atoms within a molecule. For this compound, computational models predict a distinct set of signals in both ¹H and ¹³C NMR spectra that would allow for its unambiguous identification if it could be observed experimentally.
Predicted ¹H NMR chemical shifts are highly characteristic. The vinyl protons are expected to be significantly deshielded due to the double bond and the electron-withdrawing effect of the hydroxyl group. The hydroxyl proton's chemical shift would be sensitive to solvent and concentration effects. The methyl protons would appear at the most upfield region of the spectrum.
In ¹³C NMR spectroscopy, the two sp²-hybridized carbons of the double bond would exhibit resonances in the downfield region, with the carbon atom bonded to the hydroxyl group appearing at a lower field. The sp³-hybridized methyl carbon would have a characteristic upfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃- | ~1.6 | ~10 |
| =CH- | ~4.5 | ~100 |
| =CHOH | ~6.3 | ~145 |
| -OH | Variable | - |
Note: These are approximate values based on computational models and may vary depending on the level of theory and solvent used in the calculations.
Stereochemical Assignment via Coupling Constants and NOE Effects
The stereochemistry of the double bond in this compound can be unequivocally determined through the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) correlations.
The magnitude of the vicinal coupling constant (³J) between the two vinyl protons is highly dependent on the dihedral angle between them. For the (Z)-isomer, where the vinyl protons are on the same side of the double bond, a smaller coupling constant, typically in the range of 5-10 Hz, is expected. This is in contrast to the (E)-isomer, which would exhibit a larger coupling constant (typically 12-18 Hz).
The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound, a cross-peak would be expected between the methyl protons and the vinyl proton on the same side of the double bond. This spatial proximity is a hallmark of the Z-configuration. Conversely, such a correlation would be absent or very weak in the (E)-isomer. The observation of an NOE between the hydroxyl proton and the adjacent vinyl proton would further confirm the syn conformation of the hydroxyl group relative to the double bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Correlation of Characteristic Band Frequencies with Molecular Structure
Experimental gas-phase Fourier Transform Infrared (FTIR) spectra of this compound have been reported, providing valuable data for its vibrational modes. nih.gov The spectrum is characterized by several key absorption bands that correlate directly with its molecular structure.
A prominent feature is the O-H stretching vibration, which appears as a sharp band in the gas phase, typically around 3600-3700 cm⁻¹. The C=C stretching vibration is another key diagnostic peak, expected in the region of 1650-1680 cm⁻¹. The C-O stretching vibration would also be present, usually in the 1000-1200 cm⁻¹ range. The spectrum would also contain various C-H stretching and bending vibrations.
Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. The C=C double bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would also be particularly Raman active.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3600 - 3700 | Strong | Weak |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Medium |
| C=C Stretch | 1650 - 1680 | Medium | Strong |
| C-O Stretch | 1000 - 1200 | Strong | Weak |
| O-H Bend | 1300 - 1400 | Medium | Weak |
| C-H Bend | 800 - 1000 | Strong | Medium |
Note: Frequencies are based on experimental gas-phase data and computational studies. Intensities are qualitative predictions.
In-situ Spectroscopic Monitoring of this compound Reactions
The direct in-situ monitoring of reactions involving this compound is challenging due to its transient nature. However, spectroscopic techniques can be employed to study the keto-enol tautomerism of propanal in real-time. By monitoring the appearance and disappearance of characteristic spectral features, the kinetics and equilibrium of the tautomerization can be investigated.
For instance, time-resolved FTIR or Raman spectroscopy could be used to follow the formation of this compound from propanal under specific catalytic conditions. The growth of the characteristic O-H and C=C stretching bands of the enol, coupled with the decrease of the C=O stretching band of the aldehyde, would provide direct evidence of the tautomerization process. This approach would enable the study of factors influencing the stability and reactivity of this compound, such as temperature, solvent, and the presence of acid or base catalysts.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.
The molecular ion peak (M⁺) for this compound would be observed at an m/z value corresponding to its molecular weight (C₃H₆O = 58.04 g/mol ). The fragmentation of the molecular ion would be expected to follow pathways characteristic of unsaturated alcohols.
Key fragmentation pathways would likely include:
Loss of a hydrogen atom: leading to a fragment ion at m/z 57.
Loss of a methyl radical (•CH₃): resulting in a fragment at m/z 43.
Loss of a hydroxyl radical (•OH): giving rise to a fragment at m/z 41.
Cleavage of the C-O bond: potentially leading to fragments corresponding to the vinyl and hydroxyl moieties.
Rearrangement reactions: followed by fragmentation, which are common in mass spectrometry.
The relative abundances of these fragment ions would provide a unique mass spectral fingerprint for this compound, allowing for its differentiation from its isomers, such as propanal, acetone, and allyl alcohol. High-resolution mass spectrometry would enable the determination of the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 58 | [C₃H₆O]⁺ (Molecular Ion) |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ |
| 41 | [C₃H₅]⁺ |
| 29 | [CHO]⁺ |
Note: The relative intensities of these fragments would need to be determined experimentally or through detailed computational mass spectrometry studies.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a definitive technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides the exact mass of its molecular ion, distinguishing it from other isomers or compounds with the same nominal mass.
The molecular formula of this compound is C₃H₆O. Using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the monoisotopic mass can be calculated with precision to several decimal places. This calculated exact mass serves as a benchmark for experimental verification. PubChem lists the computed monoisotopic mass of this compound as 58.041864811 Da. nih.gov An experimental HRMS measurement confirming this value would unequivocally validate the elemental composition of the ion being analyzed.
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₆O |
| Calculated Monoisotopic Mass (Da) | 58.041865 |
| Charge State (z) | 1 |
| Expected [M+H]⁺ Ion (m/z) | 59.049140 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. First, the molecular ion of this compound ([C₃H₆O]⁺˙) is isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
While specific experimental MS/MS data for this compound is not widely published due to its instability, a theoretical fragmentation pathway can be proposed based on established chemical principles. The molecular ion (m/z = 58.04) would be expected to undergo several key fragmentations. A common fragmentation for alcohols is α-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For the enol structure, this could lead to the loss of a methyl radical (•CH₃) to yield a stable acylium ion [CH=CHOH]⁺ at m/z 43.02. Another plausible fragmentation is the loss of a hydrogen radical (•H) from the hydroxyl group, resulting in an ion at m/z 57.03.
| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Product Ion (m/z) |
|---|---|---|---|
| 58.04 | [C₂H₅O]⁺ | •CH₃ | 43.02 |
| 58.04 | [C₃H₅O]⁺ | •H | 57.03 |
| 58.04 | [CHO]⁺ | •C₂H₅ | 29.00 |
| 58.04 | [C₂H₃]⁺ | •CH₂OH | 27.02 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The structure of this compound contains two primary chromophores: the carbon-carbon double bond (π system) and the oxygen atom of the hydroxyl group, which possesses non-bonding lone pair electrons (n electrons).
These structural features allow for two main types of electronic transitions in the experimentally accessible UV region:
π → π* Transition: An electron from the π bonding orbital of the C=C double bond is excited to the corresponding π* antibonding orbital. This is typically a high-energy transition resulting in strong absorption. For isolated double bonds, this transition often occurs in the far-UV region, below 200 nm. libretexts.org
n → π* Transition: An electron from one of the non-bonding lone pairs on the oxygen atom is promoted to the π* antibonding orbital of the C=C double bond. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.
For simple, non-conjugated enols like this compound, the π → π* transition is expected to have a maximum absorption (λₘₐₓ) below 200 nm. The n → π* transition would be anticipated at a longer wavelength, potentially in the 280-330 nm range, though it may be very weak and difficult to observe. researchgate.net
| Electronic Transition | Orbitals Involved | Expected λₘₐₓ Range (nm) | Expected Intensity |
|---|---|---|---|
| π → π | HOMO (π) → LUMO (π) | < 200 | High |
| n → π | HOMO (n) → LUMO (π) | ~280 - 330 | Low |
Advanced X-ray Diffraction and Electron Diffraction Studies
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org However, this technique requires the sample to be in the form of a stable, well-ordered single crystal. nih.gov this compound is a known unstable enol that readily tautomerizes to its keto form, propanal. wikipedia.org Its inherent lability and likely liquid or gaseous state under normal conditions make its direct crystallization and subsequent analysis by X-ray or electron diffraction exceedingly challenging, and no such studies have been reported in the scientific literature.
For a definitive crystallographic analysis, a stable crystalline derivative of this compound would need to be synthesized. For instance, converting the hydroxyl group into an ester or ether with a bulky, rigid substituent could potentially stabilize the enol form and facilitate crystallization. researchgate.net If such a derivative were created, X-ray diffraction analysis could provide invaluable data on bond lengths, bond angles, and the specific Z-configuration of the double bond, offering ultimate confirmation of its molecular geometry.
| Technique | Status for this compound | Requirements and Potential |
|---|---|---|
| Single-Crystal X-ray Diffraction | Not available | Requires a stable, single crystal. Could provide definitive 3D structure, bond lengths, and angles. |
| Electron Diffraction | Not available | Applicable to gas-phase molecules or nanocrystals; could determine molecular geometry if the compound is sufficiently stable in the gas phase. |
| Crystalline Derivative Analysis | Not reported | Synthesis of a stable, crystalline derivative (e.g., an enol ester) would be necessary for analysis. |
Computational and Theoretical Chemistry Studies of Z 1 Propenol
Quantum Chemical Calculations of Electronic Structure and Energetics
The foundation of understanding (Z)-1-propenol from a theoretical perspective lies in the accurate calculation of its electronic structure and energetics. Quantum chemical methods are indispensable tools for determining its fundamental properties, such as geometry, stability, and spectroscopic signatures.
Density Functional Theory (DFT) Approaches for Ground State Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. Researchers employ various functionals and basis sets to predict its ground-state properties.
For instance, geometry optimizations and electronic structure calculations are commonly performed to locate the minimum energy structure on the potential energy surface. A study investigating interstellar enols utilized the ωB97X-D functional with an augmented correlation-consistent triple-zeta (aug-cc-pVTZ) basis set to optimize the structures of this compound among other related molecules. pnas.org This combination is known for its good performance in describing non-covalent interactions, which are important in conformational analysis. Other studies on related isomers and reaction systems have employed functionals such as B3LYP, often paired with Pople-style basis sets like 6-311++G(d,p), or functionals from the Minnesota family, like M06-2X, which are recognized for their broad applicability across thermochemistry and kinetics. mdpi.comresearchgate.net These DFT calculations provide essential data, including optimized bond lengths, bond angles, dihedral angles, and vibrational frequencies, which are critical for identifying the molecule and understanding its infrared spectrum.
| Functional | Basis Set | Application | Reference |
| ωB97X-D | aug-cc-pVTZ | Structure Optimization | pnas.org |
| B3LYP | 6-311++G(d,p) | Geometry Optimization, UV-vis Spectra | mdpi.com |
| M06-2X | aug-cc-pVTZ | Geometry Optimization, Minimum Energy Paths | researcher.life |
| B3LYP-D3 | 6-311++G(d,p) | Geometry Optimization for Reaction Studies | chemrxiv.org |
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy in energetic calculations, researchers turn to ab initio methods that are computationally more demanding but often provide benchmark-quality results. These methods are crucial for resolving small energy differences between conformers or accurately determining reaction barriers.
Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy. rsc.org It is frequently used to refine the energies of geometries previously optimized at a lower level of theory, such as DFT or second-order Møller-Plesset perturbation theory (MP2). For example, the potential energy surface for the unimolecular decomposition of propen-2-ol, an isomer of this compound, was investigated using the CCSD(T) method to ensure the reliability of the calculated barrier heights and reaction energies. researchgate.net Similarly, high-level ab initio calculations have been used to study the tautomerization between propanal and its enol isomers, providing crucial energetic data that reveals the aldehyde form to be thermodynamically dominant. pnas.org These high-accuracy methods are essential for creating reliable kinetic models and for comparisons with experimental thermochemical data. researcher.life
Conformational Analysis and Potential Energy Surface Mapping of this compound
This compound is a flexible molecule possessing rotational freedom around its C-C and C-O single bonds. This flexibility gives rise to multiple conformers with distinct energies and populations at thermal equilibrium.
Identification of Stable Conformers and Rotational Barriers
The conformational landscape of this compound is primarily defined by two key dihedral angles: the H-O-C=C torsion and the C=C-C-H torsion involving the methyl group. Rotation around the C-O single bond leads to two primary conformers:
Syn-conformer: The hydroxyl hydrogen is oriented towards the vinyl C-H bond.
Anti-conformer: The hydroxyl hydrogen is oriented away from the vinyl C-H bond.
Additionally, rotation of the methyl group around the C-C single bond introduces further conformational possibilities. Computational studies on 1-propenol and 2-propenol have identified both syn and anti conformers, with their relative abundances being consistent with thermal populations. researchgate.net For this compound, the syn-conformer is generally expected to be the most stable due to minimizing steric repulsion.
Calculating the potential energy surface by systematically rotating these bonds allows for the identification of energy minima (stable conformers) and saddle points (transition states for rotation). The energy difference between a minimum and a connecting saddle point defines the rotational barrier. Studies on related organic molecules show that these barriers are typically on the order of a few kcal/mol. researchgate.net
Interplay of Steric and Electronic Effects on Conformation
The relative stability of the conformers of this compound is governed by a delicate balance of steric and electronic effects.
Steric Effects: These are repulsive interactions that arise from the spatial overlap of atoms or groups. In this compound, a significant steric interaction can occur between the methyl group and the hydroxyl group, particularly in certain rotational arrangements. The preference for specific conformers often reflects the minimization of these repulsive forces. slideserve.com
Electronic Effects: These include stabilizing interactions like hyperconjugation and intramolecular hydrogen bonding. Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (like a C-H bond in the methyl group) to an adjacent empty or partially filled anti-bonding orbital (like the π* orbital of the C=C double bond). This effect can influence rotational barriers and conformational preferences. slideserve.com While a classic intramolecular hydrogen bond is not possible in this compound, attractive dipole-dipole interactions between the polar O-H bond and the π-system of the double bond can contribute to conformational stability. ucl.ac.uk In similar molecules, the balance between these attractive and repulsive forces dictates the final conformational equilibrium. amazonaws.comresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for mapping the entire reaction pathways of chemical transformations involving this compound. This involves locating the reactant and product minima on the potential energy surface, as well as the transition states that connect them.
A key reaction pathway for this compound is its tautomerization to propanal. This keto-enol tautomerism is a fundamental process in organic chemistry. pnas.orgpnas.org Theoretical models show that this is typically a high-barrier process in the gas phase unless catalyzed. researchgate.net Computational studies can precisely calculate the activation energy for this isomerization, confirming that the keto form (propanal) is significantly more stable than the enol form (this compound). researchgate.net
Another important area of study is the reaction of this compound with atmospheric radicals, such as the hydroxyl radical (OH). These reactions are critical for understanding the atmospheric lifetime and degradation pathways of volatile organic compounds. Theoretical studies model these reactions by identifying all possible reaction channels (e.g., H-abstraction from different sites or OH addition to the double bond), calculating the energy barriers for each, and characterizing the structure of the corresponding transition states. researcher.life Techniques like Transition State Theory (TST) are then used to calculate reaction rate constants from the computed potential energy surface data. numberanalytics.comacs.org These calculations can reveal the dominant reaction channels under specific conditions. For instance, in reactions of similar unsaturated alcohols, OH addition to the double bond is often found to be a major pathway.
| Reaction | Computational Focus | Key Findings | Reference(s) |
| Keto-Enol Tautomerization | This compound ⇌ Propanal | Calculation of relative stability and activation energy. Propanal is thermodynamically favored. | pnas.org, researchgate.net |
| Reaction with OH Radical | H-abstraction and OH-addition pathways | Identification of dominant reaction channels and calculation of rate constants using Transition State Theory. | researcher.life |
| Decomposition/Isomerization | Unimolecular reaction pathways | Characterization of intermediates and transition states on the C₃H₆O potential energy surface. | researchgate.net |
Elucidation of Rate-Determining Steps in this compound Reactions
Computational studies are crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, and thereby determine the rate-determining step.
The following table presents a hypothetical comparison of calculated activation energies for different elementary steps in a reaction involving this compound, illustrating how the rate-determining step is identified.
| Reaction Step | Calculated Activation Energy (kJ/mol) | Description |
|---|---|---|
| Step 1: Initial Adsorption | -15 | Exothermic adsorption of this compound onto a catalyst surface. |
| Step 2: First Hydrogenation | 45 | Addition of the first hydrogen atom. |
| Step 3: Isomerization | 30 | Conformational change of the intermediate. |
| Step 4: Second Hydrogenation | 65 | Addition of the second hydrogen atom, leading to the final product. This is the rate-determining step. |
| Step 5: Product Desorption | -10 | Exothermic desorption of the product from the catalyst surface. |
Prediction of Selectivity in Catalytic Processes
Computational chemistry plays a vital role in predicting and understanding the selectivity of catalytic reactions. osti.gov For catalysts to be effective, they must not only be active but also highly selective towards the desired product. Theoretical models can help rationalize and predict how changes in catalyst structure and composition influence reaction pathways and, consequently, product selectivity. nih.gov
In the context of this compound, which can be formed from the selective hydrogenation of propanal, computational studies can be used to screen different catalyst materials and identify those that favor the formation of the enol over other possible products. pnas.orgacs.org For example, DFT calculations have been used to study the hydrogenation of acrolein on small gold clusters, revealing that the selectivity towards propenol versus propanal is highly dependent on the size of the gold cluster. researchgate.net Specifically, on Au3 clusters, C=C bond hydrogenation is favored, while on Au5 clusters, C=O bond reduction is preferred. researchgate.net
Machine learning models, trained on data from computational and experimental studies, are also becoming increasingly powerful tools for predicting catalyst selectivity. nih.gov These models can identify complex relationships between catalyst properties and reaction outcomes that may not be immediately obvious from traditional analysis.
The table below illustrates how computational predictions of selectivity for different catalysts in a hypothetical reaction of this compound might be presented.
| Catalyst | Predicted Selectivity for Product A (%) | Predicted Selectivity for Product B (%) | Predicted Selectivity for Product C (%) |
|---|---|---|---|
| Catalyst X | 85 | 10 | 5 |
| Catalyst Y | 20 | 75 | 5 |
| Catalyst Z | 45 | 45 | 10 |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions in various environments. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of how this compound behaves over time, including its conformational changes, diffusion, and interactions with other molecules. nih.gov
MD simulations have been used to study the liquid structure of related alcohols like 1-propanol (B7761284), revealing details about hydrogen bonding and the formation of local structures. researchgate.netresearchgate.net For instance, simulations have shown that in liquid 1-propanol, hydrogen-bonded oxygen atoms tend to form planar zigzag chains. researchgate.net In mixtures with water, the dynamic and structural properties can be even more complex, with evidence of micro-heterogeneity. researchgate.netaip.org
These simulations are also crucial for understanding the behavior of molecules at interfaces and within confined environments, such as the pores of a zeolite catalyst. nih.gov For example, ab initio molecular dynamics simulations have shown that the adsorption of 1-propanol can alter the structure of the Brønsted acid sites in H-MFI zeolites. nih.gov
Development of Force Fields and Empirical Models for this compound Systems
The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. rsc.orgwustl.edu A force field is a set of parameters and equations that define the potential energy of a system of atoms as a function of their positions. rutgers.edu
Several general-purpose force fields, such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement), have been developed and can be applied to a wide range of organic molecules, including alcohols. acs.org However, for high-accuracy simulations, it is often necessary to develop or refine force field parameters specifically for the molecule of interest. researchgate.netacs.org This process typically involves fitting the force field parameters to reproduce experimental data (e.g., density, heat of vaporization) and/or high-level quantum mechanical calculations. researchgate.netacs.org
For polarizable force fields, such as those based on the Drude oscillator model, the development process is more complex but can lead to a more accurate description of electrostatic interactions. nih.gov These advanced force fields can better capture the changes in a molecule's electron distribution in response to its environment. nih.gov
The following table provides an example of the types of parameters that are included in a typical force field for a molecule like this compound.
| Parameter Type | Description | Example for this compound |
|---|---|---|
| Bond Stretching | Energy required to stretch or compress a chemical bond. | Force constant and equilibrium bond length for the C=C double bond. |
| Angle Bending | Energy required to bend the angle between three connected atoms. | Force constant and equilibrium angle for the C-C-O angle. |
| Torsional (Dihedral) | Energy associated with the rotation around a chemical bond. | Potential energy barrier for rotation around the C-C single bond. |
| Non-bonded (van der Waals) | Short-range repulsive and long-range attractive forces between atoms. | Lennard-Jones parameters (well depth and collision diameter) for the oxygen atom. |
| Non-bonded (Electrostatic) | Coulombic interactions between atomic partial charges. | Partial charges on the carbon, hydrogen, and oxygen atoms. |
Spectroscopic Parameter Prediction using Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. unibo.itnih.govrsc.org By calculating properties such as rotational constants, vibrational frequencies, and NMR chemical shifts, theoretical methods can aid in the identification and characterization of molecules, including transient species like this compound. unibo.itnih.gov
Quantum chemical calculations can predict the rotational spectrum of a molecule with high accuracy, which is essential for its detection in the interstellar medium by radio astronomy. unibo.itrsc.org The process often involves a synergistic interplay between theory and experiment, where initial computational predictions guide laboratory measurements, and the experimental data are then used to refine the theoretical model. unibo.itrsc.org
Similarly, theoretical calculations of vibrational frequencies can help to assign the peaks in experimental infrared (IR) and Raman spectra to specific molecular motions. researchgate.net For example, electronic structure calculations have been used to support the assignment of vibrational modes for syn-trans-1-propenol. researchgate.net The calculation of anharmonic frequencies is often necessary for a more accurate comparison with experimental spectra. researchgate.netmdpi.com
The prediction of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can also aid in structure elucidation. nih.gov
The table below shows a comparison of computationally predicted and experimentally measured spectroscopic parameters for a hypothetical molecule similar to this compound.
| Spectroscopic Parameter | Computational Prediction | Experimental Value |
|---|---|---|
| Rotational Constant A (MHz) | 19543.2 | 19540.8 |
| Rotational Constant B (MHz) | 4876.5 | 4875.9 |
| Rotational Constant C (MHz) | 3890.1 | 3889.7 |
| O-H Stretch Vibrational Frequency (cm⁻¹) | 3650 | 3657 |
| ¹³C NMR Chemical Shift (C=C, ppm) | 135.4 | 134.9 |
Strategic Utility of Z 1 Propenol in Advanced Chemical Synthesis
Role as a Versatile Building Block in Complex Organic Molecule Construction
The inherent reactivity of the alkene and alcohol functionalities in (Z)-1-propenol makes it a valuable starting material for the construction of intricate molecular architectures. Its utility spans from the synthesis of fine chemicals to its application as a key intermediate in stereoselective transformations.
Precursor in Fine Chemical Synthesis
This compound and its derivatives serve as precursors in the synthesis of various fine chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond allows for a multitude of chemical modifications. For instance, glycerol-derived (E/Z)-1,3-diether-2-alkenes, which share the propenol backbone, are considered valuable intermediates for synthesizing more complex molecules. rsc.orgrsc.org These diether derivatives can undergo reactions such as bromination and oxidation, highlighting the potential of the propenol scaffold in creating diverse chemical entities. rsc.orgrsc.org
The synthesis of these derivatives often starts from readily available materials like epichlorohydrin, proceeding through a multi-step process to yield the target (E/Z)-alkenes. rsc.org The accessibility of the carbon-carbon double bond for further reactions underscores their potential as precursors for a variety of fine chemicals. rsc.orgrsc.org
Intermediate in Stereoselective Synthesis
The defined geometry of the double bond in this compound and its derivatives makes it a particularly interesting intermediate for stereoselective synthesis, where the control of stereochemistry is paramount. Stereoselective reactions are crucial in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired activity. masterorganicchemistry.com
While direct examples of this compound in major named stereoselective reactions are not extensively documented in readily available literature, the principles of stereoselective reactions involving alkenes are well-established. For example, the stereoselective cyclopropanation of (Z)-disubstituted allylic alcohols demonstrates high syn selectivities. unl.pt This highlights the potential for the (Z)-propenol scaffold to direct the stereochemical outcome of reactions at the double bond. The hydroxyl group can act as a directing group, influencing the facial selectivity of reagents approaching the alkene. unl.pt
Furthermore, the synthesis of α,β-disubstituted tryptamines and phenethylamines has been achieved in a stereospecific fashion from (Z)-1,2-disubstituted alkenes, showcasing the transfer of the alkene geometry to the final product. Although not directly involving this compound, this illustrates the principle of how the stereochemistry of a (Z)-alkene can be preserved and translated into a complex molecule.
Applications in Material Science Precursor Development
The reactivity of this compound also extends to the field of material science, where it and its derivatives can serve as foundational units for the development of specialty polymers and functional materials.
Monomer for Specialty Polymer Synthesis
The vinyl group in this compound makes it a potential monomer for polymerization reactions. Polymerization is a process where monomer molecules react together to form long polymer chains or networks. masterorganicchemistry.com While the direct polymerization of this compound itself is not widely reported, the polymerization of related vinyl monomers is a fundamental process in polymer chemistry.
The synthesis of polymers with controlled architectures and functionalities is a major goal in polymer science. acs.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with low polydispersity and high functionality from a wide range of monomers. This opens up possibilities for incorporating monomers with specific functionalities, such as the hydroxyl group in this compound, to create specialty polymers with tailored properties. While specific examples of this compound as a monomer are not prevalent, the potential for its inclusion in copolymerization reactions to introduce hydroxyl functionality and influence polymer properties remains an area for exploration.
Derivatization for Functional Material Design
The derivatization of this compound can lead to the creation of molecules with specific functionalities, making them suitable for the design of advanced functional materials. Functional materials are designed to possess specific properties, such as those for use in electronics, optics, or as sensors.
For instance, truxenone (B1584773) derivatives, which can be synthesized from precursors with multiple reactive sites, are of interest for their nonlinear optical properties. case.edu The synthesis of such complex molecules often involves the strategic use of building blocks that can be functionalized. While a direct link to this compound is not established in this context, the principle of using a simple, reactive molecule as a scaffold for building larger, functional materials is highly relevant. The ability to introduce various substituents onto the this compound framework could lead to the development of novel functional materials with tailored electronic and optical properties.
Development of Ligands and Chiral Auxiliaries from this compound Derivatives
A significant application of chiral molecules derived from simple precursors is in the field of asymmetric catalysis, where they act as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction.
The synthesis of chiral ligands and auxiliaries is a cornerstone of modern asymmetric synthesis. sfu.catcichemicals.com These molecules, often derived from the "chiral pool" of naturally occurring enantiopure compounds, can also be synthesized from achiral starting materials through asymmetric reactions. tcichemicals.compwr.edu.pl
While the direct synthesis of chiral ligands and auxiliaries from this compound is not a widely documented strategy, the potential exists to transform this simple achiral molecule into valuable chiral tools. For example, asymmetric epoxidation of the double bond in a this compound derivative could introduce chirality, which could then be elaborated into a chiral ligand or auxiliary. The resulting chiral diol or amino alcohol could be incorporated into ligand scaffolds for metal-catalyzed asymmetric reactions. diva-portal.orgmdpi.com
The development of new chiral ligands is an active area of research, with a constant need for novel structures that can provide high enantioselectivity in a variety of transformations. acs.org The functional handles present in this compound make it a plausible, albeit underexplored, starting point for the synthesis of new classes of chiral ligands and auxiliaries.
Catalytic Applications and Co-catalytic Roles of this compound
While direct, large-scale catalytic applications of isolated this compound are not extensively documented in mainstream chemical literature, its structural motif and the specific reactivity conferred by the (Z)-alkenyl alcohol functionality are of significant strategic utility in advanced chemical synthesis. The inherent stereochemistry of this compound and its derivatives makes it a valuable, albeit specialized, component in the design of stereoselective catalytic transformations. Research in this area tends to focus on the broader class of (Z)-alkenes and related alcohols, where the principles governing their reactivity can be extrapolated to understand the potential roles of this compound.
The primary catalytic relevance of this compound and its analogs lies in their participation as substrates or key intermediates in reactions where the geometric integrity of the double bond is crucial for achieving high levels of stereoselectivity. This is particularly evident in the field of asymmetric catalysis, where the spatial arrangement of substituents around a reactive center dictates the chirality of the final product.
One of the most pertinent examples of the strategic importance of the (Z)-isomeric configuration is found in copper-catalyzed enantioselective conjugate reduction reactions. In a study focusing on the reduction of α,β-unsaturated esters, it was demonstrated that substrates with a (Z)-configuration consistently afforded products with higher enantiomeric excess compared to their (E)-isomer counterparts. beilstein-journals.org This pronounced stereochemical preference underscores the critical role of the substrate's geometry in the transition state of the catalytic cycle, where the chiral ligand-catalyst complex differentiates between the two faces of the prochiral substrate.
The following table summarizes the findings of a study on copper-catalyzed enantioselective conjugate reduction, highlighting the superior performance of (Z)-isomer substrates.
| Substrate Isomer | Ligand | Product Enantiomeric Excess (ee) | Reference |
| (Z)-isomer | Chiral Phenol-NHC | High (e.g., 90%) | beilstein-journals.org |
| (E)-isomer | Chiral Phenol-NHC | Lower | beilstein-journals.org |
| (Z)-isomer | N,N'-dimesityl-NHC | Poor (e.g., 9%) | beilstein-journals.org |
These findings strongly suggest that the (Z)-geometry of the substrate is a key determinant for achieving high levels of enantioselectivity in this specific catalytic system. The interaction between the chiral catalyst and the (Z)-isomer is evidently more favorable for inducing a specific stereochemical outcome.
Furthermore, the broader context of organometallic catalysis provides insights into the potential roles of this compound derivatives. For instance, (Z)-1-phenyl-1-propene has been noted in the context of surface organometallic chemistry, indicating that such structures can interact with and be transformed by metallic centers on a solid support. acs.org This opens up possibilities for the use of this compound and its derivatives in heterogeneous catalysis, where the controlled reaction on a surface could lead to novel synthetic pathways.
The synthesis of complex molecules, such as homoallylic alcohols bearing a (Z)-alkenyl chloride, further illustrates the strategic importance of the (Z)-propenol framework. nih.gov These compounds serve as valuable building blocks in natural product synthesis, where the retention of the (Z)-double bond is often a critical requirement for biological activity.
While the direct use of this compound as a catalyst or co-catalyst is not a widely explored area, the available research on related systems provides a strong indication of its potential strategic utility. The key lies in leveraging the specific stereochemical and electronic properties of the (Z)-alkenyl alcohol moiety to influence the outcome of catalytic reactions, particularly in the realm of asymmetric synthesis. Future research may yet uncover more direct catalytic roles for this intriguing molecule.
Environmental Fate and Mechanistic Degradation Pathways of Z 1 Propenol
Atmospheric Oxidation Mechanisms and Product Formation
Once released into the troposphere, (Z)-1-propenol is removed primarily through chemical reactions with oxidants. The double bond and the hydroxyl group are the main sites of reactivity, making the molecule susceptible to degradation by hydroxyl radicals and ozone.
Reaction with Hydroxyl Radicals and Ozone
Reaction with Hydroxyl Radicals (OH): The principal degradation pathway for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. psu.educcsnorway.com For unsaturated alcohols, this reaction is rapid and predominantly involves the electrophilic addition of the OH radical to the carbon-carbon double bond. unit.no H-atom abstraction from the C-H or O-H bonds can also occur but is generally a minor pathway. unit.no Theoretical calculations for the related compound 2-amino-2-methyl-1-propanol, for instance, show that H-abstraction from the -CH2- group accounts for over 70% of the reaction, while abstraction from the -OH group is negligible under atmospheric conditions. unit.no
The reaction rate constants for unsaturated alcohols with OH radicals are typically high. For example, various methyl-butenol isomers exhibit rate constants in the range of (5.31 – 14.55) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Based on data from analogous C3 and larger unsaturated alcohols, the reaction rate constant for this compound with OH radicals is estimated to be significant, leading to a short atmospheric lifetime. nih.govresearchgate.netacs.org This rapid reaction implies that this compound will be removed from the atmosphere relatively close to its emission source. nih.gov
The initial products of the OH radical addition are hydroxyalkyl radicals, which react further with molecular oxygen (O₂) to form peroxy radicals. In the presence of nitrogen oxides (NOx), these peroxy radicals can lead to the formation of various oxygenated products, including aldehydes and other carbonyls. researchgate.net
Reaction with Ozone (O₃): Ozonolysis is another important atmospheric sink for unsaturated compounds like this compound. copernicus.org The reaction proceeds through the addition of ozone across the C=C double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate.
For this compound, ozonolysis would cleave the double bond to yield acetaldehyde (B116499) (CH₃CHO) and a Criegee intermediate, hydroxymethylcarbonyl oxide (•CH(OH)OO•). The Criegee intermediate is highly reactive and can undergo further reactions, such as decomposition or reaction with water vapor, to form products like formic acid and hydrogen peroxide.
Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound
| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |
|---|---|---|
| Hydroxyl Radical (OH) | ~ 3-8 x 10⁻¹¹ | ~ 3.5 - 9 hours |
| Ozone (O₃) | ~ 1-5 x 10⁻¹⁷ | ~ 0.5 - 3 days |
Note: Values are estimated based on data for analogous unsaturated alcohols like hexenols and methyl-butenols. nih.govresearchgate.net Lifetimes are calculated assuming average atmospheric concentrations of [OH] = 2 x 10⁶ molecules cm⁻³ and [O₃] = 7 x 10¹¹ molecules cm⁻³.
Aqueous Phase Degradation Pathways and Hydrolysis Studies
This compound is expected to be miscible with water, similar to its saturated analogue 1-propanol (B7761284). inchem.org While in the aqueous phase (e.g., cloud water, fog, or surface water), it can undergo further degradation.
Hydrolysis of the alcohol functional group is not an expected degradation pathway for this compound under typical environmental conditions. inchem.orgorganic-chemistry.org However, oxidative degradation can occur. Studies on the reaction of 1-propanol with ozone in aqueous media show that it follows second-order kinetics, leading to a variety of oxidation products. researchgate.net The reaction proceeds via mechanisms like hydride transfer and H-abstraction, producing propionaldehyde (B47417) and propionic acid as major products, along with smaller aldehydes and acids. researchgate.net It is plausible that this compound would undergo similar, and likely faster, aqueous-phase oxidation due to the presence of the reactive double bond.
Furthermore, Criegee intermediates formed from atmospheric ozonolysis can be taken up by aqueous aerosols and cloud droplets, where they undergo hydrolysis to form hydroperoxides and other oxygenated species, contributing to the chemical complexity of the aqueous phase. researchgate.net
Table 2: Experimentally Determined Products from the Reaction of 1-Propanol with Ozone in Aqueous Media
| Product | Formation Yield (%) |
|---|---|
| Propionaldehyde | 60 ± 3 |
| Propionic acid | 27.4 ± 1.0 |
| Acetaldehyde | 4.9 ± 0.3 |
| Formic acid | 4.6 ± 0.3 |
| Hydrogen peroxide | 11.1 ± 0.3 |
| Hydroxyl radical | 9.8 ± 0.3 |
| Formaldehyde | 1.0 ± 0.1 |
| Acetic acid | 0.3 ± 0.1 |
Data from a study on 1-propanol, serving as an analogue for the aqueous oxidation of this compound. researchgate.net
Biodegradation Mechanisms and Microbial Transformation Studies
Biodegradation is a key process for the removal of organic compounds from soil and water systems. frontiersin.orgijcmas.com Microorganisms possess a wide array of enzymes capable of transforming xenobiotic compounds, often using them as a source of carbon and energy. frontiersin.orgijcmas.comufz.dersc.org
For this compound, aerobic biodegradation is the most likely pathway. ufz.de Based on the degradation of other primary alcohols, the process is expected to be initiated by alcohol dehydrogenase (ADH) enzymes, which oxidize the hydroxyl group to form the corresponding aldehyde, (Z)-propenal (acrolein). core.ac.uk This is followed by further oxidation to (Z)-propenoic acid (acrylic acid) by aldehyde dehydrogenase (ALDH). Acrylic acid can then be transformed into intermediates of central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. core.ac.uk The presence of the double bond makes the initial alcohol a better substrate for ADH compared to its saturated counterpart, 1-propanol. core.ac.uk
Microorganisms from genera such as Pseudomonas, Rhodococcus, Aspergillus, and Cunninghamella are known for their ability to degrade a wide variety of organic pollutants, including alcohols and hydrocarbons, through various enzymatic reactions. frontiersin.org
Table 3: Key Microbial Enzyme Classes in Alcohol and Alkene Degradation
| Enzyme Class | Function in Degradation Pathway |
|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidizes the primary alcohol group to an aldehyde. core.ac.uk |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde group to a carboxylic acid. |
| Monooxygenase | Can initiate degradation by inserting an oxygen atom, often hydroxylating the molecule. google.com |
| Isomerase | Can catalyze the rearrangement of the double bond position. |
| Reductase/Hydrogenase | Can saturate the carbon-carbon double bond. |
Advanced Analytical Methodologies for Detection and Quantification of Z 1 Propenol
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and analysis of volatile compounds like (Z)-1-propenol from complex matrices. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound. The optimization of GC-MS parameters is critical to achieve high resolution and sensitivity. Headspace solid-phase microextraction (HS-SPME) is often employed for sample introduction, concentrating the volatile analyte from the sample matrix onto a coated fiber before injection into the GC.
Key parameters for optimization include the selection of the SPME fiber, extraction temperature and time, and the GC-MS conditions. For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds. mdpi.com The extraction temperature and time must be carefully controlled; for example, an extraction temperature of 60°C and a time of 20-50 minutes are often found to be optimal for maximizing analyte recovery without causing thermal degradation. mdpi.commdpi.com The GC oven temperature program is designed to separate this compound from other volatile components, typically starting at a low temperature and ramping up to a higher temperature. mdpi.comoeno-one.eu The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. oeno-one.eu
Table 1: Optimized GC-MS Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Sample Introduction | ||
| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | Concentration of volatile analyte |
| SPME Fiber | DVB/CAR/PDMS | Effective for broad range of VOCs mdpi.com |
| Extraction Temperature | 55-60 °C | Balances analyte volatility and thermal stability mdpi.commdpi.com |
| Extraction Time | 20-50 min | Ensures equilibrium and maximum analyte adsorption mdpi.commdpi.com |
| Gas Chromatography | ||
| Column | DB-5 fused silica (B1680970) capillary column (e.g., 60 m x 0.25 mm, 0.25 µm film) | Provides good separation for non-polar to mid-polar compounds mdpi.com |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency mdpi.com |
| Flow Rate | 1.0 mL/min | Optimal for capillary columns mdpi.com |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte mdpi.com |
| Oven Program | 40°C (2 min), then 5°C/min to 250°C (3 min) | Separates compounds based on boiling point and polarity mdpi.com |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching oeno-one.eu |
| MS Source Temperature | 200-230 °C | Maintains analyte in the gas phase |
| MS Quad Temperature | 150 °C | Standard operating condition for the mass filter mdpi.com |
| Scan Mode | Full Scan (m/z 35-350) for identification; SIM for quantification | Qualitative and quantitative analysis oeno-one.eu |
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for samples that are not readily volatile or are thermally labile. However, the analysis of small, non-chromophoric alcohols like this compound by HPLC presents challenges, primarily in detection. Standard UV-Vis detectors are ineffective as this compound lacks a suitable chromophore.
To overcome this, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule. Alternatively, a universal detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), can be used. Reversed-phase HPLC is the most common separation mode. The development of an HPLC method requires careful selection of the column, mobile phase, and detector. dokumen.pub A C18 column is a versatile choice for separating a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve the desired separation. researchgate.netchromatographyonline.com
Table 2: Proposed HPLC Method Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention and separation for small organic molecules nih.gov |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient | Allows for the elution of compounds with varying polarities researchgate.net |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC researchgate.net |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility chromatographyonline.com |
| Detection | ||
| Method 1 | Pre-column derivatization with a chromophore (e.g., PNB-Cl) followed by UV detection | Imparts UV activity for sensitive detection |
| Method 2 | Refractive Index Detector (RID) | Universal detector, but sensitive to temperature and pressure changes |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC mdpi.com |
Electrochemical Sensing Strategies for this compound
Electrochemical sensors provide a rapid, cost-effective, and portable alternative to chromatographic techniques for the detection of this compound. These methods are based on measuring changes in electrical signals (potential or current) resulting from the electrochemical oxidation of the analyte at an electrode surface.
Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of this compound and developing a quantitative method. mdpi.com The direct oxidation of simple alcohols on conventional electrodes often requires high overpotentials and suffers from poor sensitivity and electrode fouling. To enhance the electrocatalytic activity, the working electrode surface is typically modified.
Modifications can include the deposition of metal nanoparticles (e.g., gold, platinum) or the use of conductive polymers or metal oxides. acs.orgnih.gov For instance, the oxidation potential of an allylic alcohol can be influenced by the presence of a catalyst. mdpi.com A cyclic voltammetry study of a generic allylic alcohol showed an oxidation potential of 1.68 V vs. SCE, which could be lowered in the presence of a suitable mediator. mdpi.com Nanomaterials like Co- and Ni-doped SnO2 have demonstrated high sensitivity for the detection of other short-chain alcohols like 1-propanol (B7761284), suggesting their potential applicability for this compound. acs.org These materials can be incorporated into a carbon paste or screen-printed electrode to create a sensitive and disposable sensor. iapchem.org
Amperometric sensors operate at a fixed potential and measure the current generated by the oxidation of the analyte. researchgate.net These sensors often incorporate biological recognition elements, such as enzymes, to achieve high selectivity. For alcohol detection, alcohol oxidase (AOX) and alcohol dehydrogenase (ADH) are commonly used enzymes. mdpi.comnih.gov An amperometric biosensor for this compound could be designed by immobilizing a suitable enzyme onto the electrode surface. The enzyme would catalyze the oxidation of this compound, and the resulting current change would be proportional to its concentration. For example, a biosensor for ethanol (B145695) demonstrated a sensitivity of 13.45 ± 0.67 µA/mM·cm² and a detection limit of 20 µM. mdpi.com
Potentiometric sensors, on the other hand, measure the potential difference between a working electrode and a reference electrode at near-zero current. The design could involve an ion-selective electrode whose membrane potential changes in response to the interaction with this compound. While less common for neutral organic molecules, the development of specific ionophores or membrane materials could enable potentiometric detection.
Q & A
Q. What are the established synthetic routes for (Z)-1-Propenol, and how can researchers optimize reaction conditions for higher stereochemical purity?
- Methodological Answer : To synthesize this compound, prioritize methods with documented stereochemical control, such as catalytic hydrogenation of alkynes or stereoselective reduction of α,β-unsaturated carbonyl compounds. Optimize variables like catalyst type (e.g., Lindlar catalyst), solvent polarity, and reaction temperature. Use fractional distillation or chromatography to isolate the (Z)-isomer, and validate purity via GC-MS or chiral HPLC. Control variables (e.g., moisture, oxygen levels) to minimize side reactions . Table 1: Synthetic Method Comparison
| Method | Yield (%) | Key Conditions | Stereopurity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 75–85 | H₂, Lindlar catalyst | 92–95 |
| Borohydride Reduction | 60–70 | NaBH₄, THF, 0°C | 85–88 |
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and NOESY) to confirm stereochemistry and functional groups. IR spectroscopy identifies hydroxyl and alkene stretches. For quantitative analysis, use GC-MS with chiral columns or polarimetry. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift prediction). Ensure instrument calibration and replicate measurements to reduce experimental error .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying environmental conditions (e.g., temperature, pH)?
- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stressors (e.g., 40–80°C, pH 3–10). Monitor degradation kinetics via UV-Vis spectroscopy or HPLC. Use Arrhenius plots to extrapolate shelf life. Include control samples (inert atmosphere, dark storage) to isolate degradation pathways. For reproducibility, document all environmental parameters and adhere to ICH guidelines for stability testing .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic data (e.g., ΔfH°) of this compound across different studies?
- Methodological Answer : Perform meta-analysis to identify systematic errors (e.g., calibration differences, impurity levels). Replicate conflicting experiments using standardized protocols (ISO/IEC 17025). Validate calorimetry data with high-purity samples (>99%) and cross-check via computational methods (e.g., Gaussian thermochemistry calculations). Publish raw datasets and methodologies openly to enable peer verification .
Q. How should researchers approach computational modeling of this compound's molecular interactions, and what validation benchmarks are essential?
- Methodological Answer : Use molecular dynamics (MD) or DFT to model hydrogen bonding, solvation effects, and isomerization barriers. Validate force fields against experimental data (e.g., dipole moments, IR spectra). Benchmark computational results against high-level ab initio methods (e.g., CCSD(T)) for accuracy. Report convergence criteria and basis sets transparently to ensure reproducibility .
Q. What ethical considerations arise when sharing experimental data on this compound, particularly concerning reproducibility and intellectual property?
- Methodological Answer : Balance open science principles with intellectual property rights by depositing raw data in repositories (e.g., Zenodo) under CC-BY-NC licenses. Anonymize proprietary synthesis protocols while disclosing safety-critical data (e.g., toxicity). Obtain informed consent for human cell line studies and adhere to GDPR/IRB guidelines for sensitive data .
Key Methodological Considerations
- Data Contradiction Analysis : Apply triangulation (experimental, computational, literature) to resolve discrepancies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Experimental Reproducibility : Document all parameters (e.g., reagent lot numbers, instrument settings) in supplemental materials. Follow Beilstein Journal guidelines for detailed method reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
